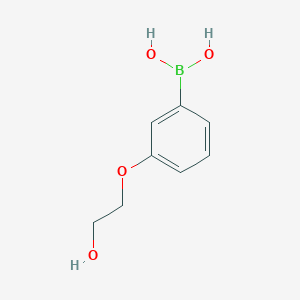

3-(2-Hydroxyethoxy)phenylboronic acid

Beschreibung

Significance of Phenylboronic Acid Derivatives in Modern Organic and Materials Science

Phenylboronic acid derivatives are a class of organic compounds characterized by a phenyl ring to which a boronic acid functional group (-B(OH)₂) is attached. Their importance in modern science stems from the unique chemical properties of the boronic acid moiety.

One of the most celebrated applications of phenylboronic acids is in the Suzuki-Miyaura cross-coupling reaction . This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide, a process that has become indispensable for the synthesis of complex organic molecules, including many pharmaceuticals and fine chemicals. The stability, low toxicity, and ease of handling of boronic acids contribute to their widespread use in this context.

In the realm of materials science , phenylboronic acids are utilized for the development of "smart" materials. A key feature is their ability to form reversible covalent bonds with diols (compounds with two hydroxyl groups), such as those found in sugars. mdpi.com This interaction is pH-sensitive, allowing for the creation of materials that can respond to changes in their environment. researchgate.net This property has been harnessed to create:

Sensors: Phenylboronic acid-based sensors can detect the presence and concentration of saccharides, with significant research focused on glucose monitoring for diabetes management. mdpi.comjapsonline.com

Drug Delivery Systems: Polymeric materials functionalized with phenylboronic acids can be designed to release encapsulated drugs in response to specific stimuli, such as the high glucose levels associated with diabetes or the acidic microenvironment of tumors. nih.govnih.gov

Self-Healing Materials: The reversible nature of the boronate ester bond allows for the design of polymers that can repair themselves after damage. researchgate.net

Furthermore, the interaction of phenylboronic acids with sialic acid residues, which are often overexpressed on the surface of cancer cells, has opened avenues for targeted cancer therapy and diagnosis. nih.govnih.govacs.orgnih.gov

Contextualizing 3-(2-Hydroxyethoxy)phenylboronic Acid within Boronic Acid Chemistry

This compound belongs to the family of substituted phenylboronic acids. The core of the molecule is the phenylboronic acid structure, which provides the key reactivity for applications like the Suzuki-Miyaura coupling and diol binding. The substituent at the meta-position, a 2-hydroxyethoxy group (-OCH₂CH₂OH), introduces additional functionality.

The presence of this side chain can influence the compound's properties in several ways:

Solubility: The hydroxyl and ether functionalities can increase the compound's polarity and its ability to participate in hydrogen bonding, potentially enhancing its solubility in polar solvents.

Chelation and Sensing: The terminal hydroxyl group on the ethoxy chain could potentially interact with the boronic acid moiety or with metal centers, opening possibilities for its use as a chelating agent or in the design of specific sensors.

Polymerization: The hydroxyl group provides a reactive site for polymerization, allowing for the incorporation of the phenylboronic acid unit into larger polymer chains for the development of functional materials.

While detailed research on the specific applications of this compound is limited, its structure suggests it could be a valuable building block in the synthesis of more complex molecules and materials, leveraging the well-established chemistry of the phenylboronic acid group. Further research would be necessary to fully elucidate its unique properties and potential applications.

Eigenschaften

IUPAC Name |

[3-(2-hydroxyethoxy)phenyl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BO4/c10-4-5-13-8-3-1-2-7(6-8)9(11)12/h1-3,6,10-12H,4-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWOQGIXNYIXZOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)OCCO)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Fundamental Chemical Reactivity and Mechanistic Investigations of Arylboronic Acids

Electronic Properties and Lewis Acidity of the Boron Center

The chemical behavior of 3-(2-Hydroxyethoxy)phenylboronic acid is largely dictated by the electronic nature of its boron atom. As with other arylboronic acids, it functions as a mild Lewis acid, a property that underpins its diverse reactivity. wiley-vch.de

The boron atom in this compound, in its neutral state, is sp² hybridized. This hybridization results in a trigonal planar geometry around the boron atom, with the three substituents—the phenyl ring and two hydroxyl groups—lying in the same plane. The sp² hybridization leaves a vacant p-orbital perpendicular to the molecular plane.

This empty p-orbital renders the boron atom electron-deficient and thus electrophilic, making it susceptible to attack by nucleophiles. The electrophilicity of the boron center is a key factor in the compound's ability to participate in a wide range of chemical transformations. The coplanarity of the C-B bond with the benzene (B151609) ring allows for potential electronic communication between the boronic acid moiety and the aromatic system. wiley-vch.de

Table 1: Hybridization States of Boron in Arylboronic Acid Derivatives

| Compound State | Boron Hybridization | Geometry | Key Feature |

|---|---|---|---|

| Neutral Boronic Acid | sp² | Trigonal Planar | Vacant p-orbital |

| Boronate Anion (Adduct) | sp³ | Tetrahedral | Filled orbitals |

The Lewis acidic nature of the boron atom in this compound allows it to readily accept a pair of electrons from a nucleophile. A common example of this is the interaction with a hydroxide (B78521) ion (OH⁻) in aqueous media. This interaction leads to the formation of a tetracoordinate boronate anion, [ArB(OH)₃]⁻.

In this process, the hybridization of the boron atom changes from sp² to sp³, and the geometry around the boron center transitions from trigonal planar to tetrahedral. This adduct formation is a crucial step in many reactions involving arylboronic acids, including their well-known participation in palladium-catalyzed cross-coupling reactions. The formation of the boronate species increases the nucleophilicity of the organic group attached to the boron, facilitating its transfer to the metal catalyst. princeton.edu

Reversible Covalent Interactions with Diols and Polyols

A hallmark of boronic acids, including this compound, is their ability to form reversible covalent bonds with diols and other polyhydroxy compounds. This reactivity is the basis for their use in sensors, separation science, and as protecting groups in organic synthesis. wur.nl

This compound can react with compounds containing 1,2- or 1,3-diol functionalities to form five- or six-membered cyclic boronate esters, respectively. This is a condensation reaction that involves the elimination of two molecules of water. The reaction is reversible, and the position of the equilibrium can be influenced by factors such as pH, solvent, and the concentrations of the reactants. researchgate.net

Notably, the this compound molecule itself contains a diol-like functionality in its 2-hydroxyethoxy substituent. This structure presents the possibility of intramolecular cyclization to form a cyclic boronate ester, or the formation of intermolecular dimers or oligomers.

The equilibrium between a boronic acid and a diol to form a boronate ester is highly dependent on the pH of the solution. researchgate.net The formation of the tetrahedral boronate ester is generally favored in neutral to basic conditions. This is because the Lewis acidity of the boron atom is enhanced upon formation of the anionic boronate species, [ArB(OH)₃]⁻, which then readily reacts with the diol. researchgate.net

The stability of the resulting boronate ester is influenced by the electronic properties of the substituents on the phenyl ring of the boronic acid and the structure of the diol. nih.gov Electron-withdrawing groups on the aryl ring generally increase the Lewis acidity of the boronic acid and can lead to the formation of more stable boronate esters. The pKa of the boronic acid is a critical parameter, as it determines the concentration of the more reactive boronate species at a given pH. The pKa values for substituted phenylboronic acids typically range from about 7 to 9. researchgate.net

Table 2: pKa Values of Representative Phenylboronic Acids

| Phenylboronic Acid Substituent | pKa |

|---|---|

| p-Methoxy | 9.24 |

| Unsubstituted | ~8.8 |

| p-Nitro | 7.23 |

This table presents general values for substituted phenylboronic acids to illustrate electronic effects.

Mechanisms of Cross-Coupling Reactions Involving Arylboronic Acids

Arylboronic acids are indispensable reagents in modern organic synthesis, primarily due to their role in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. wikipedia.orglibretexts.org This reaction forms a carbon-carbon bond between the aryl group of the boronic acid and an organic halide or triflate.

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three main steps:

Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (Ar-X) to form a Pd(II) intermediate. libretexts.org

Transmetalation: This is the key step where the organic group from the boronic acid is transferred to the palladium center. For this to occur, the boronic acid must first be activated by a base. The base reacts with the boronic acid to form the more nucleophilic boronate anion, [ArB(OH)₃]⁻. princeton.eduorganic-chemistry.org This boronate then exchanges its aryl group with the halide on the Pd(II) complex. The precise mechanism of transmetalation has been a subject of extensive study, with evidence suggesting pathways involving both the boronate anion reacting with the palladium halide complex and the neutral boronic acid reacting with a palladium hydroxo complex. nih.govrsc.org

Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination to yield the final cross-coupled product (Ar-Ar') and regenerate the Pd(0) catalyst, which can then re-enter the catalytic cycle. libretexts.org

The 3-(2-Hydroxyethoxy)phenyl group of the target molecule can be efficiently coupled to various organic halides using this methodology, providing a powerful tool for the synthesis of complex organic molecules.

Oxidative Addition Processes

Oxidative addition is a fundamental step in many catalytic cycles involving arylboronic acids, such as the Suzuki-Miyaura coupling. In this process, a low-valent transition metal complex, typically palladium(0), inserts into the carbon-halogen bond of an aryl halide. While the arylboronic acid itself does not directly undergo oxidative addition, this step is critical for generating the arylpalladium(II) halide intermediate that will subsequently react with the boronic acid.

The general mechanism for the oxidative addition of an aryl halide (Ar-X) to a palladium(0) complex, often stabilized by phosphine (B1218219) ligands (L), is depicted as follows:

Pd(0)L_n + Ar-X → Ar-Pd(II)(X)L_m + (n-m)L

The rate and efficiency of this process are influenced by several factors, including the nature of the aryl halide (I > Br > Cl >> F), the electronic properties of the aryl group, and the steric and electronic nature of the phosphine ligands on the palladium center. For a substrate like this compound to participate in a cross-coupling reaction, an appropriate aryl or vinyl halide coupling partner must first undergo oxidative addition to the palladium(0) catalyst.

Table 1: General Factors Influencing the Rate of Oxidative Addition in Palladium-Catalyzed Cross-Coupling Reactions

| Factor | Influence on Reaction Rate | Rationale |

| Nature of Halide (X) | I > Br > Cl > F | The C-X bond strength decreases down the group, making bond cleavage easier. |

| Electronic Nature of Ar group | Electron-withdrawing groups generally accelerate the reaction. | They make the aryl halide more susceptible to nucleophilic attack by the electron-rich Pd(0) center. |

| Palladium Ligands (L) | Electron-rich, bulky phosphines often promote oxidative addition. | Electron-rich ligands increase the electron density on the palladium, enhancing its nucleophilicity. Bulky ligands can promote the formation of the coordinatively unsaturated species necessary for the reaction. |

| Solvent Polarity | Polar solvents can stabilize the polar transition state. | The transition state involves charge separation, which is stabilized by polar solvents. |

Although no specific data exists for reactions involving this compound's coupling partners, the electronic nature of the 3-(2-hydroxyethoxy)phenyl group would be a key determinant in the subsequent transmetalation step.

Transmetalation Pathways

Transmetalation is the key step where the organic moiety from the boronic acid is transferred to the palladium(II) center, displacing the halide. This step is crucial for the formation of the new carbon-carbon bond. The generally accepted mechanism for the transmetalation step in the Suzuki-Miyaura reaction involves the activation of the arylboronic acid by a base.

The reaction of an arylpalladium(II) halide with an arylboronic acid in the presence of a base proceeds through the formation of a boronate species. Two primary pathways have been proposed and studied for this process. chemrxiv.orgnih.gov

The "Boronate" Pathway: The base (e.g., OH⁻) reacts with the arylboronic acid to form a more nucleophilic trihydroxyboronate complex. This anionic species then reacts with the arylpalladium(II) halide complex.

The "Oxo-Palladium" Pathway: The base reacts with the arylpalladium(II) halide complex to form an arylpalladium(II) hydroxide complex. This complex then reacts with the neutral arylboronic acid.

Kinetic studies on various substituted phenylboronic acids have provided evidence supporting the "oxo-palladium" pathway as being kinetically more favorable under many common reaction conditions. acs.org

For this compound, the ether oxygen in the substituent is weakly electron-donating through resonance, which would slightly increase the electron density on the aromatic ring. This electronic effect could influence the rate of transmetalation compared to unsubstituted phenylboronic acid. Furthermore, the terminal hydroxyl group could potentially interact with the base or the metal center, although such effects have not been specifically documented for this compound.

Table 2: Proposed Mechanistic Pathways for Transmetalation

| Pathway | Key Reactants | Description |

| Boronate Pathway | Ar'-B(OH)₃⁻ + Ar-Pd(II)-X | The base activates the boronic acid to form a more nucleophilic boronate, which then attacks the palladium complex. |

| Oxo-Palladium Pathway | Ar'-B(OH)₂ + Ar-Pd(II)-OH | The base first reacts with the palladium complex to form a hydroxide species, which then undergoes ligand exchange with the boronic acid. |

Reductive Elimination Steps

Reductive elimination is the final step of the catalytic cycle, where the two organic groups on the palladium(II) center couple and are eliminated from the metal, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst. berkeley.edu This step requires the two organic ligands to be in a cis orientation on the palladium center.

cis-[Ar-Pd(II)-Ar']L₂ → Ar-Ar' + Pd(0)L₂

The rate of reductive elimination is influenced by the electronic nature of the coupling partners and the steric bulk of the ancillary ligands. Generally, electron-donating groups on the aryl rings can accelerate reductive elimination by increasing the electron density on the palladium-bound carbons, which facilitates bond formation. Conversely, bulky phosphine ligands can also promote this step by creating steric strain that is relieved upon elimination of the product.

In a hypothetical cross-coupling reaction involving this compound, the resulting diorganopalladium(II) intermediate would be cis-[(3-(2-Hydroxyethoxy)phenyl)-Pd(II)-Ar']L₂. The electron-donating nature of the 3-(2-hydroxyethoxy) group would be expected to have a modest accelerating effect on the rate of reductive elimination.

Table 3: Factors Influencing the Rate of Reductive Elimination

| Factor | Influence on Reaction Rate | Rationale |

| Electronic Nature of Ar and Ar' groups | Electron-donating groups generally accelerate the reaction. | Increased electron density on the carbons bonded to palladium facilitates the formation of the new C-C bond. |

| Steric Bulk of Ligands (L) | Increased steric bulk often accelerates the reaction. | Bulky ligands can induce steric strain that is relieved upon elimination of the coupled product. |

| Geometry of the Complex | cis-orientation of the two organic groups is required. | The groups must be adjacent to each other in the coordination sphere of the metal to form a bond. |

Oxidative Transformations of Arylboronic Acids

Arylboronic acids can undergo oxidative transformations, most notably the conversion to phenols. This reaction, often referred to as oxidative deboronation, is a synthetically useful method for the preparation of phenols under mild conditions. A common reagent for this transformation is hydrogen peroxide (H₂O₂) in the presence of a base.

The generally accepted mechanism involves the formation of a peroxyboronate intermediate, followed by a 1,2-migration of the aryl group from the boron to the adjacent oxygen atom. Subsequent hydrolysis of the resulting boronate ester yields the phenol (B47542) and boric acid.

For this compound, this reaction would be expected to yield 3-(2-hydroxyethoxy)phenol. The electronic properties of the substituent can influence the rate of the aryl migration step. Electron-donating groups on the phenyl ring generally facilitate this migration. The 3-(2-hydroxyethoxy) group, being weakly electron-donating, would likely support this transformation.

Table 4: General Mechanism of Oxidative Deboronation of Arylboronic Acids

| Step | Transformation | Description |

| 1. Peroxyboronate Formation | ArB(OH)₂ + H₂O₂ + OH⁻ → [ArB(OH)₂(OOH)]⁻ + H₂O | The boronic acid reacts with hydroperoxide anion to form a tetrahedral peroxyboronate intermediate. |

| 2. 1,2-Aryl Migration | [ArB(OH)₂(OOH)]⁻ → [HOB(OAr)(OH)]⁻ | The aryl group migrates from the boron atom to the adjacent oxygen atom, displacing a hydroxide ion. This is typically the rate-determining step. |

| 3. Hydrolysis | [HOB(OAr)(OH)]⁻ + H₂O → ArOH + B(OH)₃ + OH⁻ | The resulting boronate ester is hydrolyzed to afford the corresponding phenol and boric acid. |

Applications of 3 2 Hydroxyethoxy Phenylboronic Acid in Organic Synthesis

Role as a Versatile Building Block in Complex Molecule Construction

Boronic acids are recognized as fundamental building blocks in modern organic synthesis due to their stability, low toxicity, and versatile reactivity. nih.govnih.gov They serve as key intermediates in the formation of carbon-carbon and carbon-heteroatom bonds. The compound 3-(2-Hydroxyethoxy)phenylboronic acid exemplifies this versatility. Its bifunctional nature—possessing a reactive boronic acid group and a nucleophilic hydroxyl group—allows for sequential or orthogonal functionalization.

The boronic acid moiety can be transformed into a wide array of functional groups, while the hydroxyethoxy chain offers a site for esterification, etherification, or other modifications. This dual reactivity enables the incorporation of the 3-(2-hydroxyethoxy)phenyl scaffold into larger, more complex molecular architectures. northeastern.edursc.org For instance, the hydroxyl group can be used as an anchor to a solid support for solid-phase synthesis or to introduce water-solubilizing features into a target molecule. The strategic placement of the hydroxyethoxy group at the meta position influences the electronic properties and steric environment of the boronic acid, which can be exploited to control the regioselectivity of its reactions. This makes it a valuable precursor in the synthesis of pharmaceuticals, agrochemicals, and advanced materials where precise control over molecular structure is paramount. researchgate.net

Utility in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or pseudohalides. nih.gov this compound is an excellent coupling partner in these reactions, serving as a source of the 3-(2-hydroxyethoxy)phenyl group.

The general catalytic cycle for the Suzuki-Miyaura reaction involves three key steps:

Oxidative Addition: The palladium(0) catalyst reacts with the organic halide (R-X) to form a palladium(II) intermediate.

Transmetalation: The organoboron compound transfers its organic group to the palladium(II) center, typically facilitated by a base.

Reductive Elimination: The two organic groups on the palladium center couple, forming the new C-C bond and regenerating the palladium(0) catalyst.

The versatility of the Suzuki-Miyaura reaction allows this compound to be coupled with a broad range of electrophilic partners. The reactivity of the electrophile generally follows the trend I > Br > OTf >> Cl, which is dictated by the strength of the carbon-halogen or carbon-oxygen bond.

Aryl and Heteroaryl Halides: Aryl iodides, bromides, and even chlorides can be effectively coupled. nih.govresearchgate.net The reaction is tolerant of a wide variety of functional groups on the electrophile, including esters, ketones, amines, and phenols, making it suitable for late-stage functionalization in complex syntheses. cdnsciencepub.com However, reactions with less reactive electrophiles like aryl chlorides often require more active catalysts or harsher reaction conditions. researchgate.net

Vinyl Halides: Coupling with vinyl halides provides access to substituted styrenes and other vinylarenes.

Alkyl Halides: While challenging due to competing β-hydride elimination, recent advances in catalyst design have enabled the coupling of boronic acids with certain alkyl halides.

Aryl Sulfonates: Aryl triflates (OTf), tosylates (OTs), and mesylates (OMs) are also viable electrophiles, serving as stable and accessible alternatives to halides. acs.org

A significant limitation can be the presence of acidic protons, such as those in unprotected N-H containing heterocycles (e.g., indazoles, indoles), which can interfere with the catalytic cycle. However, specific protocols have been developed to overcome this challenge, enabling the direct coupling of such substrates. nih.gov

The efficiency of the Suzuki-Miyaura coupling heavily depends on the choice of the palladium catalyst, ligand, base, and solvent.

| Component | Examples | Role and Considerations |

| Palladium Precatalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(dppf) | These are common sources of the active Pd(0) catalyst. The choice depends on the reactivity of the substrates and reaction conditions. |

| Ligands | Triphenylphosphine (PPh₃), XPhos, SPhos, Buchwald ligands, N-heterocyclic carbenes (NHCs) | Ligands stabilize the palladium center, influence its reactivity, and prevent catalyst decomposition. Bulky, electron-rich phosphine (B1218219) ligands and NHCs are particularly effective for coupling unreactive electrophiles like aryl chlorides. acs.orgnih.gov |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH, Et₃N | The base is crucial for activating the boronic acid in the transmetalation step. The strength and type of base can significantly impact the reaction yield and selectivity. researchgate.net |

| Solvent | Toluene, Dioxane, DMF, THF, Water, Alcohols | The choice of solvent affects the solubility of reagents and the stability of the catalyst. Biphasic systems (e.g., toluene/water) are common. Greener solvents like tert-amyl alcohol are also being explored. researchgate.net |

The development of highly active palladium precatalysts and sophisticated ligands has dramatically expanded the scope and utility of the Suzuki-Miyaura reaction, allowing for couplings to occur under milder conditions and with lower catalyst loadings. researchgate.netnih.gov

Regioselectivity becomes a critical factor when coupling partners have multiple reactive sites. For instance, in reactions involving dihaloarenes, selective coupling at one position can be achieved by exploiting the different reactivities of the halogens (e.g., iodine vs. bromine). beilstein-journals.org The substitution pattern on the boronic acid can also direct the coupling. For this compound, the meta-substitution pattern is fixed, but in other systems, the electronic and steric properties of substituents can influence which site on a polyhalogenated substrate reacts preferentially. researchgate.netresearchgate.net

Atroposelectivity refers to the selective formation of one atropisomer over another. Atropisomers are stereoisomers resulting from restricted rotation around a single bond, often found in sterically hindered biaryl compounds. beilstein-journals.orgnih.govresearchgate.net The Suzuki-Miyaura reaction can be used to synthesize axially chiral biaryls. beilstein-journals.org This is typically achieved by coupling an ortho-substituted arylboronic acid with a sterically demanding coupling partner. The substituents near the newly formed C-C bond create a high rotational barrier. While this compound itself is not ortho-substituted, the principles of atroposelective synthesis are relevant to the broader class of substituted phenylboronic acids. The selectivity can sometimes be influenced by chelation effects, where a nearby functional group on the boronic acid coordinates to the metal center during the catalytic cycle, directing the stereochemical outcome. beilstein-journals.orgnih.gov

Other Catalytic and Reagent Applications

Beyond its role in cross-coupling, this compound can participate in other catalytic processes.

While boronic acids are typically considered Lewis acids due to the empty p-orbital on the boron atom, they can also function as Brønsted acid catalysts under certain conditions. nih.gov This catalytic activity often arises from the in situ formation of a stronger Brønsted acid through interaction with other molecules in the reaction medium. nih.gov

One proposed mechanism involves the covalent assembly of the boronic acid with a solvent molecule, such as hexafluoroisopropanol (HFIP), or a co-catalyst. nih.gov This interaction can generate a highly acidic species that then protonates the substrate, activating it for subsequent reaction. Another mode of action involves the boronic acid acting as a hydrogen-bond donor, which can organize substrates in the transition state. acs.orgnih.gov Arylboronic acids bearing ortho-substituents with hydrogen-bonding capabilities can exhibit enhanced catalytic activity through this bifunctional activation. acs.org This mode of catalysis is particularly useful for reactions like dehydrative condensations, acylations, and cycloadditions. nih.govrsc.org

Asymmetric Synthesis Methodologies

The application of arylboronic acids in asymmetric synthesis is a significant area of research, primarily centered on their use in transition metal-catalyzed reactions to form chiral molecules with high enantioselectivity. These reactions are fundamental in the synthesis of pharmaceuticals and other biologically active compounds where specific stereochemistry is crucial for efficacy.

The general scheme for such a reaction is as follows:

[Image of a general reaction scheme for asymmetric 1,4-addition of an arylboronic acid to an enone, catalyzed by a chiral transition metal complex]

The success of these reactions is highly dependent on the nature of the catalyst, the chiral ligand, the solvent, and the specific arylboronic acid used. While no specific data exists for this compound, the electronic and steric properties of the substituent on the phenyl ring can influence the reaction's outcome. The hydroxyethoxy group, being electron-donating and potentially capable of coordination, could theoretically influence the reactivity and selectivity of the boronic acid in such transformations.

Table 1: Representative Examples of Asymmetric 1,4-Addition of Arylboronic Acids (General)

| Entry | Arylboronic Acid | Substrate | Catalyst/Ligand | Solvent | Yield (%) | ee (%) |

| 1 | Phenylboronic acid | Cyclohexenone | [Rh(acac)(CO)₂]/BINAP | Toluene | 95 | >99 |

| 2 | 4-Methoxyphenylboronic acid | Chalcone | Pd(OAc)₂/Tol-BINAP | Dioxane | 92 | 96 |

| 3 | 3-Fluorophenylboronic acid | 2-Cyclopentenone | [Rh(cod)Cl]₂/MeO-BIPHEP | THF | 88 | 98 |

This table presents generalized data for illustrative purposes and does not include this compound due to a lack of specific research findings.

Amide Bond Formation Activation

The formation of amide bonds is a cornerstone of organic and medicinal chemistry. Arylboronic acids have emerged as effective catalysts for the direct amidation of carboxylic acids with amines, offering a greener alternative to traditional coupling reagents that often generate stoichiometric amounts of waste.

The proposed mechanism for boronic acid-catalyzed amidation involves the initial reaction of the carboxylic acid with the boronic acid to form an acyloxyboronic acid intermediate. This intermediate is more electrophilic than the parent carboxylic acid and is thus more susceptible to nucleophilic attack by the amine. The reaction proceeds through a tetrahedral intermediate, which then collapses to form the amide and regenerate the boronic acid catalyst. The removal of water is often necessary to drive the equilibrium towards product formation.

[Image of the proposed catalytic cycle for boronic acid-catalyzed amide bond formation]

While specific studies detailing the activation of amide bond formation using this compound are not available, the electronic properties of the hydroxyethoxy substituent would likely play a role in its catalytic activity. The electron-donating nature of this group could influence the Lewis acidity of the boron center and, consequently, the rate and efficiency of the amidation reaction.

Table 2: Arylboronic Acid-Catalyzed Amide Bond Formation (General Examples)

| Entry | Carboxylic Acid | Amine | Arylboronic Acid Catalyst | Solvent | Yield (%) |

| 1 | Benzoic acid | Benzylamine | Phenylboronic acid | Toluene | 85 |

| 2 | Acetic acid | Aniline | 3,5-Bis(trifluoromethyl)phenylboronic acid | Xylene | 92 |

| 3 | Phenylacetic acid | Morpholine | 2-Iodophenylboronic acid | Mesitylene | 88 |

This table provides general examples of arylboronic acid-catalyzed amidation and does not include specific data for this compound due to the absence of relevant research.

Advanced Materials Science Applications of 3 2 Hydroxyethoxy Phenylboronic Acid Derivatives

Integration into Boronic Acid-Containing Polymers and Copolymers

The incorporation of PBA derivatives into polymer chains is a foundational strategy for creating advanced functional materials. The presence of the boronic acid moiety imparts unique responsive characteristics to the polymer, allowing for the development of materials that can sense and react to their surroundings. researchgate.net

The creation of stimuli-responsive polymers hinges on the precise placement of functional groups like PBA within the macromolecular structure. nih.gov Advanced polymerization techniques are employed to synthesize well-defined polymers where PBA units are strategically integrated.

One of the key methods is Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization . This technique allows for the synthesis of block copolymers with controlled molecular weights and narrow polydispersity. nih.govacs.org For example, a monomer containing a protected boronic acid group, such as 4-pinacolatoborylstyrene, can be polymerized to form a homopolymer. This polymer can then act as a macro-chain transfer agent to initiate the polymerization of a second monomer, like N,N-dimethylacrylamide, resulting in an amphiphilic block copolymer. acs.org A subsequent deprotection step reveals the free boronic acid groups, yielding a polymer that can self-assemble in aqueous solutions and respond to changes in pH or the presence of diols like glucose. acs.org

Another approach involves the post-polymerization modification of existing polymers. This method allows for the introduction of PBA groups onto a pre-synthesized polymer backbone. For instance, copolymers containing reactive ester groups can be modified by reacting them with a PBA derivative that has a suitable functional group, enabling the creation of thermo-, pH-, and glucose-responsive polymers. researchgate.net These synthetic strategies provide a versatile toolkit for designing a wide range of polymeric architectures, including nanogels, micelles, and vesicles, tailored for specific applications. rsc.org

Table 1: Synthesis Methods for Responsive PBA-Containing Polymers

| Synthesis Technique | Description | Key Advantages | Example Monomers/Polymers | Reference |

|---|---|---|---|---|

| Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization | A controlled radical polymerization technique used to create polymers with well-defined architecture, molecular weight, and low polydispersity. | Precise control over polymer structure; enables synthesis of block copolymers. | Poly(N-isopropylacrylamide)-block-poly(3-acrylamidophenylboronic acid) (PNIPAM-b-PAPBA) | nih.gov |

| Post-Polymerization Modification | Chemical modification of a pre-existing polymer to introduce new functional groups, such as boronic acids. | Versatile; allows for the functionalization of a wide range of existing polymer platforms. | Boronic acid-decorated poly(2-alkyl-2-oxazoline)s | researchgate.net |

| Multicomponent Reactions (MCRs) | Reactions where multiple starting materials react to form a single product, incorporating PBA groups into the polymer structure in one step. | High efficiency; can introduce multiple functionalities simultaneously. | Multifunctional PBA-polymers with fluorescent or antimicrobial properties | nih.gov |

Hydrogels are three-dimensional, cross-linked polymer networks that can absorb large amounts of water. mdpi.com When PBA derivatives are incorporated as either part of the polymer backbone or as cross-linking agents, the resulting hydrogels can exhibit remarkable stimuli-responsive properties. researchgate.net

The key mechanism is the formation and dissociation of boronate ester bonds. These bonds can form between the boronic acid groups on the polymer chains and diol-containing molecules, including other polymers like poly(vinyl alcohol) (PVA). rsc.org The stability of these cross-links is highly dependent on the surrounding environment:

pH-Responsiveness: The boronic acid-diol interaction is pH-dependent. At low pH, the equilibrium favors the un-complexed state, leading to the dissociation of cross-links and swelling or dissolution of the hydrogel. At higher pH, the formation of the more stable anionic boronate ester is favored, strengthening the hydrogel network. rsc.orgrsc.org

Glucose-Responsiveness: In the presence of glucose, a competitive binding process occurs. Glucose molecules, which are diols, can displace the diol cross-linkers, leading to the disassembly of the hydrogel network. rsc.org This property is extensively researched for creating "smart" insulin (B600854) delivery systems that release insulin in response to high glucose levels. mdpi.com

Redox-Responsiveness: Some PBA-based hydrogels can be designed to respond to reactive oxygen species (ROS), which are often present in inflammatory environments. The boronic acid group can be oxidized by species like hydrogen peroxide, leading to the irreversible cleavage of the boronate ester bond and degradation of the hydrogel.

These responsive behaviors make PBA-containing hydrogels highly valuable for biomedical applications, such as controlled drug delivery and tissue engineering scaffolds. rsc.orgnih.gov

Functionalization of Nanomaterials and Interfaces

The ability to modify surfaces at the nanoscale is crucial for developing advanced materials for biomedical and sensing applications. Derivatives of 3-(2-Hydroxyethoxy)phenylboronic acid are excellent candidates for surface functionalization due to their specific binding capabilities.

Chitosan (B1678972), a natural polysaccharide derived from chitin, is widely used in biomedical applications due to its biocompatibility and biodegradability. japsonline.comjapsonline.com However, its applications can be expanded by chemical modification. The primary amine and hydroxyl groups on the chitosan chain provide reactive sites for conjugation with other molecules, including PBA derivatives. japsonline.comjapsonline.comdigitellinc.com

PBA can be grafted onto the chitosan backbone through various chemical reactions, such as amidation between a carboxylated PBA derivative and the amine groups of chitosan, often facilitated by coupling agents like EDC and NHS. japsonline.comjapsonline.com This modification imparts new functionalities to the chitosan:

Glucose-Sensitivity: PBA-functionalized chitosan can be used to create glucose-responsive nanoparticles and hydrogels for applications like self-regulated insulin delivery. nih.govjapsonline.com

Enhanced Cellular Uptake: Phenylboronic acid has a high affinity for sialic acid residues, which are often overexpressed on the surface of cancer cells. By modifying chitosan nanoparticles with PBA, their ability to target and be taken up by tumor cells can be significantly enhanced. japsonline.comjapsonline.com

This strategy of using PBA to functionalize biopolymers is not limited to chitosan and can be applied to other natural polymers like hyaluronic acid and gelatin to create a wide range of functional biomaterials.

Layer-by-Layer (LbL) assembly is a versatile technique for creating ultrathin multilayer films on various substrates. mdpi.com The process involves the sequential deposition of materials with complementary interactions, such as electrostatic forces or hydrogen bonds. mdpi.com Boronate ester formation provides a powerful tool for creating covalently cross-linked LbL films.

In this approach, a polymer functionalized with a PBA derivative is assembled alternately with a diol-containing polymer, such as poly(vinyl alcohol) or a polysaccharide. The formation of boronate ester bonds between the layers provides the driving force for film buildup. mdpi.com The resulting LbL films and microcapsules have unique properties:

Controlled Permeability: The cross-linking density of the film, and thus its permeability, can be controlled by the assembly conditions (e.g., pH).

Stimuli-Responsive Disassembly: The films can be designed to disassemble and release an encapsulated payload in response to specific triggers. For example, the presence of glucose can competitively disrupt the interlayer boronate ester bonds, leading to the decomposition of the film. mdpi.com Similarly, changes in pH or the presence of oxidizing agents can also trigger disassembly. mdpi.com

These responsive LbL systems have been developed for applications such as glucose sensors and drug delivery vehicles, where controlled changes in permeability or film integrity are desired. mdpi.com

Smart Materials Design Exploiting Dynamic Boronate Ester Bonds

The most compelling feature of the boronate ester bond is its dynamic covalent nature. Unlike typical covalent bonds, which are static, dynamic bonds can reversibly break and reform under equilibrium conditions. wur.nl This property is central to the design of a new class of smart materials with adaptive and self-healing capabilities. rsc.orgresearchgate.net

Materials cross-linked with boronate esters exhibit several unique behaviors:

Self-Healing: When a material like a hydrogel is damaged (e.g., cut), the boronate ester bonds at the fractured surface can reform, allowing the material to autonomously repair itself and recover its mechanical properties. rsc.orgrsc.org

Injectability and Shear-Thinning: Hydrogels with dynamic cross-links can exhibit shear-thinning behavior. Under high shear stress (e.g., injection through a needle), the bonds temporarily break, causing the gel to flow like a liquid. Once the stress is removed, the bonds reform, and the material recovers its gel-like state. This property is highly desirable for minimally invasive delivery of therapeutic agents. rsc.orgnih.gov

Malleability and Reprocessability: The dynamic nature of the bonds allows the material network to rearrange. This enables the material to be molded into different shapes or reprocessed, which is advantageous for sustainability and creating complex structures. rsc.orgwur.nl

By harnessing the dynamic chemistry of boronate esters, researchers can engineer materials that are not static but are adaptive, responsive, and resilient, opening up new possibilities in soft robotics, regenerative medicine, and smart coatings. researchgate.netrsc.org

Table 2: Properties of Smart Materials Based on Dynamic Boronate Esters

| Property | Underlying Mechanism | Key Application | Reference |

|---|---|---|---|

| Self-Healing | Reversible breaking and reformation of boronate ester bonds across a damaged interface. | Extending material lifespan; biomedical implants. | rsc.orgrsc.org |

| Injectability | Shear-thinning behavior where cross-links temporarily dissociate under stress, allowing the material to flow. | Minimally invasive drug delivery; tissue engineering. | nih.gov |

| Stimuli-Responsiveness | Equilibrium of boronate ester formation shifts in response to changes in pH, temperature, or presence of competing diols (e.g., glucose). | Sensors; controlled release systems. | nih.gov |

| Reprocessability | Network rearrangement enabled by bond exchange, allowing the material to be reshaped and recycled. | Sustainable materials; adaptive materials. | rsc.orgwur.nl |

Self-Healing Polymer Systems

Self-healing polymers possess the intrinsic ability to repair damage, thereby extending their lifespan and enhancing their reliability. The key mechanism often exploited in the design of such materials based on boronic acid derivatives is the formation of dynamic covalent bonds, particularly boronic esters.

Mechanism of Self-Healing:

The self-healing capability of polymers incorporating phenylboronic acid derivatives stems from the reversible formation of boronic esters from the condensation reaction between a boronic acid and a diol. These boronic ester linkages can break and reform under specific conditions, allowing the polymer network to mend after being damaged. This dynamic equilibrium is the cornerstone of the intrinsic self-healing process. When a fracture occurs, the broken boronic ester bonds at the fracture interface can re-establish upon contact, restoring the integrity of the material.

The rate of this dynamic exchange, and consequently the efficiency of self-healing, can be influenced by several factors, including pH, temperature, and the presence of neighboring functional groups. For instance, the introduction of ortho-substituents that can form intramolecular coordination bonds with the boron atom has been shown to modulate the lability of the boronic esters. rsc.org

Potential Role of the 2-Hydroxyethoxy Group:

A generalized representation of a self-healing polymer network based on phenylboronic acid and a generic polyol is presented below:

| Component | Role in Self-Healing | Key Interaction |

| Phenylboronic Acid Derivative | Dynamic Cross-linker | Forms reversible boronic ester bonds |

| Polyol (e.g., polyvinyl alcohol) | Polymer Backbone/Cross-linker | Provides diol groups for boronic ester formation |

| Solvent/Matrix | Medium | Facilitates bond exchange and polymer chain mobility |

Shear-Thinning Materials

Shear-thinning, or pseudoplasticity, is a rheological property where a fluid's viscosity decreases under shear stress. This behavior is highly desirable for applications such as injectable hydrogels for drug delivery and 3D printing, as it allows the material to flow easily through a needle or nozzle and then rapidly re-solidify.

Mechanism of Shear-Thinning:

Potential Influence of the 2-Hydroxyethoxy Group:

The specific influence of the 2-hydroxyethoxy substituent on the shear-thinning properties of a polymer system has not been detailed in the available literature. However, any structural feature that affects the kinetics of the boronic ester bond exchange would invariably impact the rheological behavior of the material. The hydroxyl group could potentially form hydrogen bonds that might influence the stability of the cross-linked network and its response to shear stress.

The table below outlines the general characteristics of shear-thinning hydrogels based on phenylboronic acid derivatives:

| Property | Description | Underlying Mechanism |

| Shear-Thinning | Viscosity decreases with increasing shear rate. | Disruption of reversible boronic ester cross-links under shear. |

| Self-Healing | Ability to recover mechanical properties after shear-induced flow. | Spontaneous reformation of boronic ester bonds upon removal of shear. |

| Injectability | Can be easily extruded through a fine needle without clogging. | The sol-like state under high shear allows for smooth flow. |

| pH-Responsiveness | Rheological properties can be tuned by changing the pH. | The equilibrium of boronic acid-diol complexation is pH-dependent. |

Research in Sensor Development Utilizing 3 2 Hydroxyethoxy Phenylboronic Acid Moieties

Principles of Analyte Recognition via Boronate Ester Formation

The fundamental principle enabling the use of 3-(2-Hydroxyethoxy)phenylboronic acid in sensor technology is the reversible formation of covalent bonds with molecules containing cis-1,2- or cis-1,3-diol groups. researchgate.netnih.gov Boronic acids act as Lewis acids, capable of accepting electron pairs. nih.gov This property allows them to react with diols, such as those found in carbohydrates and glycoproteins, to form five- or six-membered cyclic boronate esters. researchgate.netnih.govnih.gov

This interaction is a dynamic equilibrium that is sensitive to pH. nih.govresearchgate.net In aqueous solutions, the boronic acid group exists in two forms: a neutral, trigonal planar sp² hybridized state and an anionic, tetrahedral sp³ hybridized state. acs.org The formation of the stable cyclic boronate ester preferentially occurs with the neutral form. acs.org The binding event alters the properties of the boronic acid, including its pKa, which can be harnessed to produce a detectable signal. mdpi.com The presence of the 2-hydroxyethoxy side chain on the phenyl ring can influence the molecule's solubility, steric environment, and electronic characteristics, thereby fine-tuning its binding affinity and selectivity for specific target analytes.

Development of Optical Sensing Platforms

Optical sensors offer a common and effective way to monitor the binding of analytes to boronic acid moieties, translating the molecular recognition event into a change in light, such as fluorescence or color. rsc.org

Fluorescent sensors are a significant area of development, where the binding of a diol-containing analyte to the this compound group causes a measurable change in fluorescence. rsc.org These changes can manifest as an increase or decrease in intensity ("turn-on" or "turn-off" sensors), or a shift in the emission wavelength. mdpi.com A primary mechanism employed is Photoinduced Electron Transfer (PET). mdpi.com In a typical PET sensor, the boronic acid acts as an electron-withdrawing group that quenches the fluorescence of an adjacent fluorophore. When the boronic acid binds to a diol, this electron transfer process is blocked, leading to a restoration or "turn-on" of fluorescence. mdpi.com

Another advanced mechanism is Förster Resonance Energy Transfer (FRET), which involves a donor fluorophore and an acceptor. nih.govrsc.org The efficiency of energy transfer is highly dependent on the distance between the donor and acceptor. A sensor can be designed so that the binding of an analyte to the boronic acid moiety induces a conformational change, altering this distance. nih.gov This modulation of FRET efficiency results in a ratiometric change in the fluorescence signal, enhancing the sensor's sensitivity and selectivity. nih.govrsc.org

Colorimetric sensors provide a straightforward detection method, often allowing for visual analysis without complex instrumentation. mdpi.com Architectures incorporating this compound can be designed to produce a distinct color change upon analyte binding. rsc.org

One common strategy involves coupling the boronic acid with a pH-sensitive organic dye. The binding of a diol analyte alters the pKa of the boronic acid, which in turn affects the protonation state and color of the nearby dye. nih.gov Another powerful approach utilizes metallic nanoparticles, such as gold or silver. The surfaces of these nanoparticles can be functionalized with boronic acid derivatives. When a target analyte with multiple diol groups is introduced, it can cross-link the nanoparticles, causing them to aggregate. This aggregation changes the surface plasmon resonance of the nanoparticles, resulting in a visible color shift, for instance, from red to blue for gold nanoparticles. nih.gov Smart hydrogels embedded with photonic crystals represent another innovative platform; the binding of glucose to boronic acid units within the hydrogel causes it to swell, changing the lattice spacing of the crystals and thus shifting the diffracted color. rsc.orgresearchgate.net

Electrochemical Sensor Fabrication and Performance

Electrochemical sensors offer high sensitivity and quantitative results for diol-containing analytes. nih.gov These devices are typically fabricated by immobilizing this compound or similar derivatives onto an electrode surface, such as glassy carbon or gold. nih.govelectrochemsci.orgiaea.org The binding of the target analyte to this functionalized surface leads to a detectable change in the electrochemical signal.

Several techniques are employed for detection. In voltammetric sensors, a redox-active molecule like a ferrocene (B1249389) derivative can be incorporated. researchgate.netiaea.org The binding of an analyte to the boronic acid can alter the redox potential of the ferrocene, providing a measurable signal. researchgate.netnih.gov Another method is potentiometric detection, where changes in the surface potential of the electrode upon analyte binding are measured, often using an ion-sensitive field-effect transistor (FET) as the transducer. nih.gov Electrochemical Impedance Spectroscopy (EIS) is also used to probe changes in the electrode surface's resistance and capacitance following the binding event. The performance of these sensors is characterized by their detection limit, sensitivity, and selectivity for the target analyte.

| Sensor Type | Analyte | Detection Limit | Reference |

|---|---|---|---|

| Aptamer-based biosensor with boronic acid-modified nanoparticles | Prostate Specific Antigen (PSA) | 50 fM | electrochemsci.org |

| Electropolymerized 3-aminophenylboronic acid | Dopamine | Not Specified | nih.gov |

| Sandwich boronate affinity sorbent assay | Glucose | 0.8 µmol L−1 | rsc.org |

| Turn-on fluorescent probe | NADH | 0.084 µM | nih.gov |

Strategies for Enhancing Selectivity and Sensitivity in Chemo/Biosensors

A key focus in the development of boronic acid-based sensors is the improvement of their selectivity and sensitivity. nus.edu.sg While boronic acids inherently bind to any cis-diol, many applications require the ability to distinguish between different saccharides or glycoproteins. mdpi.com

Selectivity Enhancement:

Molecular Imprinting: This technique creates polymer matrices with cavities specifically shaped to fit a target analyte. researchgate.net By positioning boronic acid groups within these imprinted sites, a much higher affinity for the target molecule over other similar molecules can be achieved. mdpi.com

Multi-boronic Acid Receptors: Designing sensors with two or more boronic acid groups in a specific spatial arrangement can create binding pockets that are highly selective for a particular saccharide, such as glucose. rsc.orgmdpi.com

Sensor Arrays: Utilizing an array of different boronic acid derivatives that each produce a slightly different response to various analytes can generate a unique "fingerprint" for each substance. This pattern can then be analyzed to identify and quantify components in a complex mixture. nih.gov

Sensitivity Enhancement:

Nanomaterials: Incorporating nanomaterials like nanoparticles, nanosheets, or quantum dots provides a high surface area for immobilizing a greater number of boronic acid recognition sites, thus amplifying the signal. mdpi.comnih.gov

Enzymatic Amplification: Coupling the boronic acid recognition with an enzymatic reaction can dramatically increase sensitivity. For example, a colorimetric assay can be designed where horseradish peroxidase (HRP) is used to generate a strong color signal, which is modulated by the glycoprotein (B1211001) binding to the boronic acid groups. nih.gov

Fluorescence Mechanisms: Employing advanced fluorescence techniques like FRET or designing probes with aggregation-induced emission (AIE) properties can lead to lower detection limits and higher signal-to-noise ratios. mdpi.comrsc.org

Theoretical and Computational Investigations of Phenylboronic Acid Systems

Quantum Chemical Calculations for Molecular Structure Elucidation

Quantum chemical calculations are instrumental in determining the three-dimensional structure and vibrational properties of molecules with high accuracy.

The geometry of 3-(2-Hydroxyethoxy)phenylboronic acid can be predicted with a high degree of confidence using methods like Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2). The boronic acid group, -B(OH)₂, is known to have a strong preference for a planar conformation with respect to the phenyl ring to maximize conjugation, although the rotational barrier is relatively low.

Below is a table of representative geometric parameters for a phenylboronic acid scaffold, which are expected to be similar in this compound.

| Parameter | Typical Value |

| C-C (phenyl) | 1.39 - 1.41 Å |

| C-B Bond Length | ~1.56 Å |

| B-O Bond Length | ~1.37 Å |

| O-H Bond Length | ~0.97 Å |

| C-C-B Angle | ~121° |

| C-B-O Angle | ~122° |

| B-O-H Angle | ~113° |

| C-C-O (ether) Angle | ~118° |

| C-O-C (ether) Angle | ~112° |

| Note: These values are illustrative and based on general data for phenylboronic acids. Actual values for this compound would require specific calculations. |

Theoretical vibrational analysis is a powerful tool for interpreting experimental Infrared (IR) and Raman spectra. By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated that aids in the assignment of experimental bands.

For this compound, the vibrational spectrum would be characterized by modes from the phenyl ring, the boronic acid group, and the hydroxyethoxy side chain.

Key Vibrational Modes:

O-H Stretching: The boronic acid O-H stretches are typically observed as a broad band in the IR spectrum around 3300-3600 cm⁻¹. The terminal hydroxyl group of the ethoxy chain would also contribute to this region.

C-H Stretching (Aromatic): These modes appear in the 3000-3100 cm⁻¹ region.

C-H Stretching (Aliphatic): The CH₂ groups of the ethoxy chain will show stretching vibrations in the 2850-3000 cm⁻¹ range.

B-O Stretching: The asymmetric B-O stretching mode is a characteristic and strong band for boronic acids, typically found in the 1330-1380 cm⁻¹ region of the IR spectrum.

C-O Stretching (Ether): Strong C-O stretching bands from the ethoxy group are expected around 1050-1250 cm⁻¹.

Phenyl Ring Modes: The characteristic C=C stretching vibrations of the phenyl ring are expected in the 1400-1600 cm⁻¹ region.

The table below provides a representative assignment of calculated vibrational frequencies for a substituted phenylboronic acid.

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Description |

| ν(O-H) | ~3600 | Free O-H stretch (boronic acid, alcohol) |

| ν(C-H) aromatic | ~3080 | Phenyl C-H stretch |

| ν(C-H) aliphatic | ~2950 | Ethoxy CH₂ stretch |

| ν(C=C) | ~1600, ~1470 | Phenyl ring stretching |

| δ(O-H) in-plane | ~1450 | O-H in-plane bend |

| ν(B-O) asymmetric | ~1350 | Asymmetric B-O stretch |

| ν(C-O) ether | ~1240 | Aryl-O stretch |

| ν(C-O) alcohol | ~1050 | Aliphatic C-O stretch |

| γ(C-H) out-of-plane | ~800 | Phenyl C-H out-of-plane bend |

| Note: These are representative frequencies. Specific calculations for this compound are required for precise assignments. |

Density Functional Theory (DFT) Studies on Electronic Structure

DFT is widely used to investigate the electronic properties of molecules, such as the distribution of electron density, molecular orbital energies, and the molecular electrostatic potential (MEP).

The electronic nature of the 3-(2-hydroxyethoxy) substituent is of interest. The ether oxygen atom is an electron-donating group through resonance, which would increase the electron density on the phenyl ring, particularly at the ortho and para positions. However, it is also an electron-withdrawing group through induction. For a meta-substituent, the inductive effect typically dominates.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. For phenylboronic acids, the HOMO is generally a π-orbital localized on the phenyl ring, while the LUMO is often a π*-orbital with significant contribution from the boron atom, indicating its Lewis acidic character. The 3-(2-hydroxyethoxy) group would modulate the energies of these orbitals.

The Molecular Electrostatic Potential (MEP) map visually represents the charge distribution. For this compound, the MEP would show negative potential (red/yellow) around the oxygen atoms of the boronic acid and the hydroxyethoxy group, indicating regions susceptible to electrophilic attack. The hydrogen atoms of the hydroxyl groups would exhibit a positive potential (blue), highlighting their acidic nature.

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations provide insights into static molecular properties, molecular dynamics (MD) simulations can be used to study the dynamic behavior of molecules in different environments, such as in solution.

An MD simulation of this compound in an aqueous solution could reveal important information about its hydration and conformational dynamics. Key areas of investigation would include:

Hydration Shell: Characterizing the arrangement of water molecules around the boronic acid and the hydroxyethoxy groups. The hydroxyl groups are expected to form strong hydrogen bonds with water molecules.

Conformational Flexibility: Monitoring the rotation around the C-B bond and the flexible 2-hydroxyethoxy side chain over time. This would provide insights into the dominant conformations in solution.

Dimerization: Phenylboronic acids are known to form dimeric and trimeric structures in the solid state and in non-polar solvents through intermolecular hydrogen bonding between the boronic acid groups. MD simulations could explore the propensity for such self-association in different environments.

Computational Approaches for Reaction Mechanism Elucidation

Computational chemistry is a powerful tool for elucidating reaction mechanisms by calculating the energies of reactants, products, intermediates, and transition states. For this compound, this could be applied to understand its participation in key reactions, such as the Suzuki-Miyaura cross-coupling reaction or its interaction with diols to form boronate esters.

By mapping the potential energy surface for a given reaction, the activation energy barriers for different pathways can be determined, providing a theoretical basis for understanding reaction rates and selectivity. For instance, in the context of forming a boronate ester with a diol, computational methods could be used to model the stepwise mechanism involving the formation of a tetracoordinate boron intermediate. The electronic effect of the meta-hydroxyethoxy substituent on the Lewis acidity of the boron atom would be a key factor influencing the reaction energetics.

An extensive search for specific research and applications related to the chemical compound This compound has revealed insufficient detailed information to generate a thorough and scientifically accurate article strictly adhering to the requested outline.

The available literature provides considerable information on the broader class of phenylboronic acids and their various derivatives. This general information covers topics such as:

Novel Synthetic Strategies: Including palladium-catalyzed C-H borylation, "one-pot" Grignard methods, and green chemistry approaches for the synthesis of substituted phenylboronic acids.

Advanced Applications in Responsive Chemical Systems: Detailing the use of phenylboronic acid-containing polymers in systems that respond to stimuli like pH and glucose, primarily for applications in drug delivery and sensing.

Interdisciplinary Research Directions: Highlighting the role of phenylboronic acids in medicinal chemistry, biomaterials, and materials science for creating self-healing materials, tissue engineering scaffolds, and therapeutic agents.

Therefore, constructing an article that is solely focused on This compound while meeting the required depth and scientific accuracy for each specified subsection is not feasible at this time. To do so would necessitate generalizing from the broader class of compounds, which would violate the explicit instruction to focus strictly on the specified molecule.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-(2-Hydroxyethoxy)phenylboronic acid, and how can reaction conditions be optimized for yield?

- Methodological Answer : Synthesis typically involves Suzuki-Miyaura coupling or hydroxylation of pre-functionalized aryl halides. Key steps include:

- Protection of the hydroxyl group : To prevent undesired side reactions, the hydroxyethoxy group may be protected (e.g., with tert-butyldimethylsilyl chloride) before boronation .

- Cross-coupling : Use Pd catalysts (e.g., Pd(PPh₃)₄) with aryl halides and bis(pinacolato)diboron under inert atmospheres. Optimal temperatures range from 80–100°C in solvents like THF or DMF .

- Deprotection : Acidic or basic conditions (e.g., TBAF in THF) remove protecting groups post-coupling. Yield optimization requires strict control of moisture and oxygen .

Q. Which characterization techniques are essential for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR verify the phenyl ring substitution pattern and hydroxyethoxy group integration. ¹¹B NMR confirms boronic acid formation (~30 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS-ESI) validates molecular weight (C₈H₁₁BO₄, theoretical MW: 181.99 g/mol).

- FT-IR : Peaks at ~3200–3600 cm⁻¹ (O-H stretch) and ~1340 cm⁻¹ (B-O) confirm functional groups .

Q. How does the hydroxyethoxy substituent affect solubility and stability in aqueous vs. organic solvents?

- Methodological Answer :

- The hydroxyethoxy group enhances water solubility due to hydrogen bonding, making it suitable for biological assays. However, boronic acids are prone to hydrolysis in water. Stability can be improved by:

- Buffering at pH 7–9 to minimize boronate ester formation.

- Using co-solvents like DMSO or ethanol (20–30% v/v) to balance solubility and stability .

Advanced Research Questions

Q. How does the hydroxyethoxy group in this compound influence reactivity in Suzuki-Miyaura cross-coupling compared to methoxy-substituted analogs?

- Methodological Answer :

- Electronic Effects : The electron-donating hydroxyethoxy group increases electron density on the phenyl ring, potentially accelerating transmetallation but reducing oxidative addition efficiency with electron-rich Pd catalysts .

- Solubility : Enhanced aqueous solubility facilitates biphasic reactions (e.g., water/THF), improving reaction homogeneity. Comparative studies show 10–15% higher yields in aqueous Suzuki reactions vs. methoxy analogs .

Q. How can researchers resolve contradictory data on catalytic efficiency when using different Pd catalysts with this compound?

- Methodological Answer :

- Catalyst Screening : Test Pd(OAc)₂, PdCl₂(dppf), and Pd(PPh₃)₄ under identical conditions. For example, PdCl₂(dppf) may outperform others in sterically hindered systems .

- Ligand Effects : Bulky ligands (e.g., SPhos) mitigate protodeboronation, a common side reaction. Track byproduct formation via LC-MS .

- Kinetic Studies : Use in situ NMR to monitor reaction progress and identify rate-limiting steps .

Q. What strategies mitigate instability of this compound in biological assays?

- Methodological Answer :

- Prodrug Design : Convert to pinacol esters or trifluoroborate salts for improved stability, followed by enzymatic hydrolysis in situ .

- Storage : Lyophilize and store at –20°C under argon. Reconstitute in DMSO with 0.1% BHT to prevent oxidation .

- Real-Time Monitoring : Use fluorescence quenching assays to track degradation kinetics in buffer systems .

Q. How can computational modeling predict the binding affinity of this compound to biomolecular targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina to model interactions with diols (e.g., sialic acid) or serine proteases. The hydroxyethoxy group’s hydrogen-bonding capacity enhances binding scores .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of boronate ester complexes. Compare with experimental ITC data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.